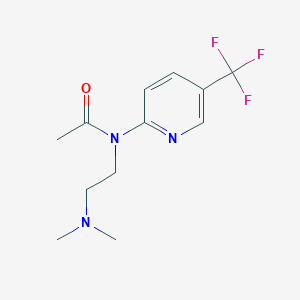

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

Description

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide is a pyridine-based acetamide derivative characterized by a trifluoromethyl-substituted pyridine ring and a dimethylaminoethyl side chain. This compound belongs to a class of molecules where the acetamide moiety is functionalized with aromatic and aliphatic groups, often influencing pharmacological or agrochemical activity.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3O/c1-9(19)18(7-6-17(2)3)11-5-4-10(8-16-11)12(13,14)15/h4-5,8H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBUFEOWFIFRDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CCN(C)C)C1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridin-2-yl Intermediate with 5-Trifluoromethyl Substitution

- The 5-trifluoromethyl-pyridin-2-yl fragment can be synthesized or procured as a substituted pyridin-2-amine derivative bearing the trifluoromethyl group at the 5-position.

- Typical methods involve halogenation or trifluoromethylation of pyridin-2-amine precursors or Suzuki coupling reactions employing boronic acid derivatives with trifluoromethyl groups.

Amide Bond Formation with 2-Dimethylaminoethyl Fragment

- The key step is the formation of the amide bond between the pyridin-2-yl amine and the acetamide moiety containing the 2-dimethylaminoethyl group.

- This is commonly performed using carbodiimide coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like pyridine or triethylamine.

- The reaction is carried out at room temperature or slightly elevated temperatures (e.g., 25 °C) over 12 hours to ensure complete coupling.

- After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. Purification is typically achieved by silica gel chromatography or preparative HPLC to isolate the pure product.

Representative Synthetic Procedure (Adapted from Method D in Reference)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 2-(5-Trifluoromethyl-pyridin-2-yl)amine (1 eq) | Starting amine substrate |

| 2 | 2-(Dimethylamino)acetic acid (1.3 eq) | Carboxylic acid component |

| 3 | EDCI (3 eq) | Coupling agent |

| 4 | Pyridine (solvent) | Reaction medium |

| 5 | Stir at 25 °C for 12 h | Reaction time and temperature |

| 6 | Workup: Dilution with water, extraction with EtOAc | Isolation of organic layer |

| 7 | Drying over Na2SO4, filtration, concentration | Preparation for purification |

| 8 | Purification by chromatography | Isolation of the target compound |

Reaction Conditions and Optimization

- Solvent: Pyridine or methanol are commonly used solvents for the coupling step. Pyridine acts both as solvent and base.

- Temperature: Mild conditions (20–25 °C) are preferred to avoid side reactions.

- Time: Typically 12 hours to ensure complete conversion.

- Purification: Silica gel chromatography or preparative HPLC is used to achieve high purity.

- Side Reactions: Minimal reported; however, care must be taken to avoid hydrolysis of intermediates or over-acylation.

Research Findings and Analytical Data

- Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the target compound (m/z 275 [M+H]+).

- ^1H NMR spectra show characteristic signals for the pyridinyl protons, the dimethylamino group (singlet near 2.2–2.5 ppm), and the acetamide methylene protons.

- Purity assessed by HPLC typically exceeds 95% after chromatographic purification.

Comparative Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring or the acetamide moiety, potentially yielding secondary amines or alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Nucleophiles: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Recent studies have highlighted the compound's role in targeting specific enzymes and receptors, making it a candidate for drug development:

- Phosphoinositide-3-Kinases Inhibition : N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide has been investigated for its inhibitory effects on class II phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer and metabolic diseases. The compound demonstrated selective inhibition, suggesting its potential as a therapeutic agent in oncology .

- PLA2G15 Targeting : The compound has also shown promise in inhibiting phospholipase A2, an enzyme implicated in various pathological conditions, including inflammation and cancer. Its ability to interact with this target could lead to novel anti-inflammatory therapies .

Medicinal Chemistry Applications

The compound's structural features make it suitable for further modifications to enhance its pharmacological properties:

- Analog Design : Researchers have explored creating analogs of this compound to improve efficacy and reduce toxicity. Modifications to the amide moiety have been shown to significantly affect biological activity, highlighting the importance of structure-activity relationships in drug design .

- Synthesis of Derivatives : The synthesis of derivatives using microwave-mediated techniques has been reported, yielding compounds with varied biological activities. This approach allows for rapid exploration of chemical space and identification of potent candidates for further development .

Case Studies

Several case studies illustrate the application of this compound in research:

Mechanism of Action

The mechanism of action of “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Key Observations :

- Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group (CF₃) in the target compound confers greater electron-withdrawing effects and metabolic resistance compared to chloro groups (e.g., in ), which may enhance environmental persistence .

- Side Chain Variations: The dimethylaminoethyl group in the target compound contrasts with sulfur-containing groups (e.g., phenylsulfanyl in ), which may reduce solubility but increase binding to hydrophobic targets.

Physicochemical Properties

Analysis :

- The dimethylaminoethyl group in the target compound balances lipophilicity (LogP ~2.5) with moderate solubility, whereas sulfur-containing analogs (e.g., ) prioritize lipophilicity for membrane penetration.

- N-(6-Aminohexyl)acetamide exemplifies hydrophilic derivatives used in non-agrochemical contexts.

Biological Activity

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide is a synthetic organic compound classified as an amide. Its unique structure, characterized by a pyridine ring substituted with a trifluoromethyl group, presents potential for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide

- Molecular Formula : C12H16F3N3O

- Molecular Weight : 273.27 g/mol

- CAS Number : 1311278-64-4

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with N,N-dimethylethylenediamine under anhydrous conditions. The reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the process. The product is purified through column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in receptor binding studies. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with intracellular targets.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit significant pharmacological properties:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound has potential as a ligand for G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Study 1: GPCR Interaction

A study published in Molecules highlighted the role of similar compounds in modulating GPCR activity. The findings suggest that modifications in the molecular structure can significantly influence receptor affinity and selectivity, indicating that this compound may also exhibit similar properties .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer therapeutics, compounds with structural similarities demonstrated promising results in inhibiting tumor growth by targeting specific kinases associated with cancer cell proliferation. This suggests that this compound could be evaluated for its anticancer properties .

Study 3: In Vivo Efficacy

Preclinical studies have shown that similar amides can effectively modulate inflammatory responses in animal models, suggesting that this compound may possess anti-inflammatory properties worth exploring further .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential enzyme inhibitor and GPCR modulator |

| N-(2-Dimethylamino-ethyl)-N-(4-trifluoromethyl-pyridin-2-yl)-acetamide | Similar | Investigated for similar receptor interactions |

| N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-3-yl)-acetamide | Similar | Explored for anticancer properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a pyridinylamine derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Reaction progress is monitored via TLC, followed by recrystallization using solvents like pet-ether or ethanol to isolate the pure product .

Q. Which spectroscopic techniques are standard for characterizing this acetamide derivative?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and amine (N-H, ~3450 cm⁻¹) groups .

- ¹H/¹³C NMR : Resolves substituent environments (e.g., trifluoromethyl and dimethylamino groups) and confirms regiochemistry .

- Mass Spectrometry : Validates molecular weight (e.g., M+1 peaks) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like lipoxygenase or bacterial enzymes using spectrophotometric methods .

- Cytotoxicity Studies : Employ cell viability assays (e.g., MTT) on relevant cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .

- Catalyst Use : Additives like DMAP can accelerate acylation reactions .

- Purification : Gradient recrystallization (e.g., chloroform/acetone mixtures) or column chromatography refines purity .

Q. How do conformational dynamics of the compound influence its bioactivity?

- Methodological Answer :

- Variable-Temperature NMR : Reveals rotational barriers in the dimethylamino group or pyridine ring, which may affect binding affinity .

- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding interactions with biological targets .

- Computational Modeling : MD simulations predict dominant conformers and their stability in physiological environments .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Replicate Assays : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration in cell assays) .

- Purity Verification : Use HPLC (>95% purity) to rule out impurities skewing results .

- Structural Analog Comparison : Benchmark against derivatives (e.g., 5-phenyl-1,3,4-oxadiazole acetamides) to identify substituent-specific trends .

Q. What advanced analytical strategies differentiate regioisomers or byproducts in the synthesis?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between N-alkylation and O-alkylation products .

- High-Resolution Mass Spectrometry (HRMS) : Detects minor byproducts with mass shifts as low as 0.001 Da .

- X-ray Diffraction : Unambiguously confirms regiochemistry in crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.